

Comparative analysis of ST93 genomes from different geographic regions.

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A Comparative Genomic Analysis of Staphylococcus aureus Sequence Type 93 (ST93) from Diverse Geographic Regions

Staphylococcus aureus sequence type 93 (ST93) has emerged as a significant community-associated methicillin-resistant S. aureus (CA-MRSA) lineage, noted for its high virulence and rapid dissemination.[1][2] Originating in Australia, this clone has now spread to various parts of the world, prompting a detailed comparative analysis of its genomic features across different geographical locations.[3][4][5] This guide provides an objective comparison of ST93 genomes from Australia, New Zealand, Samoa, and Europe, supported by experimental data from key research studies.

Genomic Characteristics and Geographic Distribution

ST93 is the predominant CA-MRSA clone in Australia and has been associated with severe, invasive infections.[1] Genomic studies have traced its origin to a methicillin-susceptible progenitor in remote Northern Australia in the 1970s.[2][3][4] The subsequent acquisition of methicillin resistance, primarily through the staphylococcal cassette chromosome mec (SCCmec) IVa, has led to the expansion and spread of a major clade to Australia's east coast and internationally.[3][4]

A landmark study analyzed 459 ST93 isolates, providing a comprehensive look at its global distribution. The majority of these isolates were from Australia, with smaller numbers from New

Zealand, Samoa, and several European nations, indicating both sustained transmission in some regions and sporadic introductions in others.[\[4\]](#)

Table 1: Geographic Distribution of Sequenced ST93 Isolates

Geographic Region	Number of Isolates	Methicillin-Susceptible (MSSA)	Methicillin-Resistant (MRSA)
Australia	347	112	235
New Zealand	45	0	45
Samoa	4	0	4
Europe (Total)	63	0	63
England	45	0	45
Scotland	12	0	12
Denmark	4	0	4
France	1	0	1
Italy	1	0	1

Data sourced from Steinig et al., 2018.[\[4\]](#)

Core and Accessory Genome Analysis

The genomic makeup of ST93 reveals a highly recombinant structure.[\[3\]](#)[\[4\]](#) Comparative analyses have defined the core and accessory components of its genome, shedding light on the conserved and variable genetic elements that contribute to its success as a pathogen.

Table 2: Pan-Genome Characteristics of *S. aureus* ST93

Genomic Component	Number of Genes	Percentage of Pan-Genome	Description
Pan-Genome	3,837	100%	The entire set of genes found in all sequenced ST93 isolates.
Core Genome	2,436	63.5%	Genes present in over 99% of the isolates, representing the conserved backbone of the species.
Accessory Genome	1,401	36.5%	Genes not present in all isolates, including those that confer antibiotic resistance and virulence.

Data based on an analysis of 459 ST93 isolates.[4]

The accessory genome is a key driver of diversity and adaptation in ST93. It harbors mobile genetic elements that carry genes for resistance to antibiotics such as erythromycin, trimethoprim, and tetracycline.[2] Notably, the acquisition of SCCmec has occurred on at least three separate occasions within the ST93 lineage.[4]

Virulence Factors

A hallmark of the ST93 clone is its enhanced virulence, which is attributed to a specific repertoire of exotoxins. The vast majority of ST93 isolates (455 out of 459 in one study) carry the genes for Panton-Valentine leukocidin (PVL), lukS-PV and lukF-PV, a toxin associated with severe skin and soft tissue infections.[4] Furthermore, high expression of α -hemolysin (Hla) is a signature feature of this lineage.[2]

Experimental Protocols

The comparative genomic analysis of ST93 relies on a foundation of specific experimental and bioinformatic methodologies.

1. Isolate Collection and Sequencing:

- A diverse collection of ST93 isolates was established from clinical cases in Australia, New Zealand, Samoa, and Europe.[4]
- All isolates were confirmed as either methicillin-susceptible *S. aureus* (MSSA) or MRSA.[4]
- Whole-genome sequencing (WGS) was performed to obtain the complete DNA sequence of each isolate.[1][2]

2. Genome Assembly and Annotation:

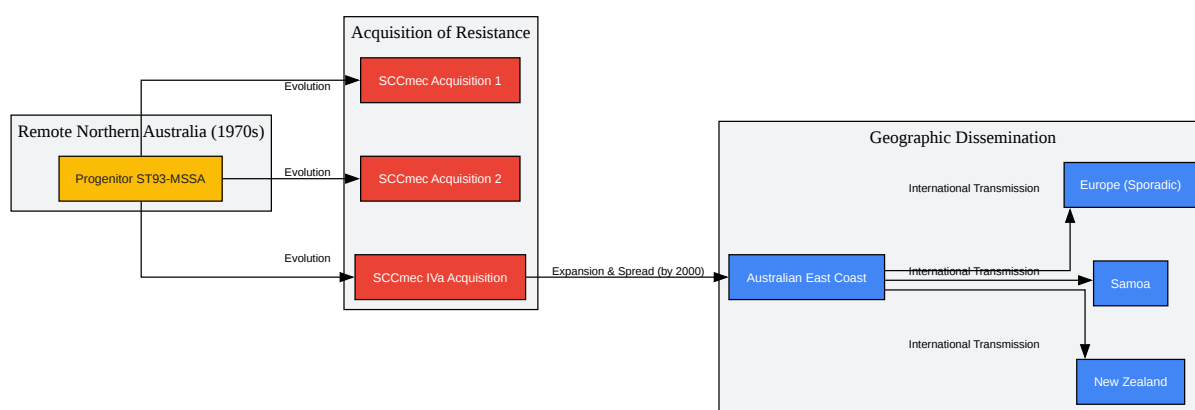
- The raw sequencing reads were assembled into contiguous sequences (contigs) to reconstruct the genome.
- Gene prediction and functional annotation were carried out to identify protein-coding genes and their putative functions.

3. Comparative Genomic Analysis:

- **Phylogenetic Analysis:** A core genome single nucleotide polymorphism (SNP)-based phylogeny was constructed to infer the evolutionary relationships between isolates from different geographic regions.[6] This helps in tracing the origin and spread of the clone.
- **Pan-Genome Analysis:** The pan-genome, consisting of the core and accessory genomes, was determined to understand the genetic repertoire of the ST93 lineage.[4]
- **Recombination Analysis:** Specific bioinformatic tools were used to detect regions of the genome that have been acquired through recombination, highlighting the dynamic nature of the ST93 genome.[7]
- **Molecular Clock Analysis:** Bayesian phylogenetic methods were employed to estimate the timescale of the emergence and spread of ST93, dating its most recent common ancestor to the 1970s.[3][5]

Visualizations

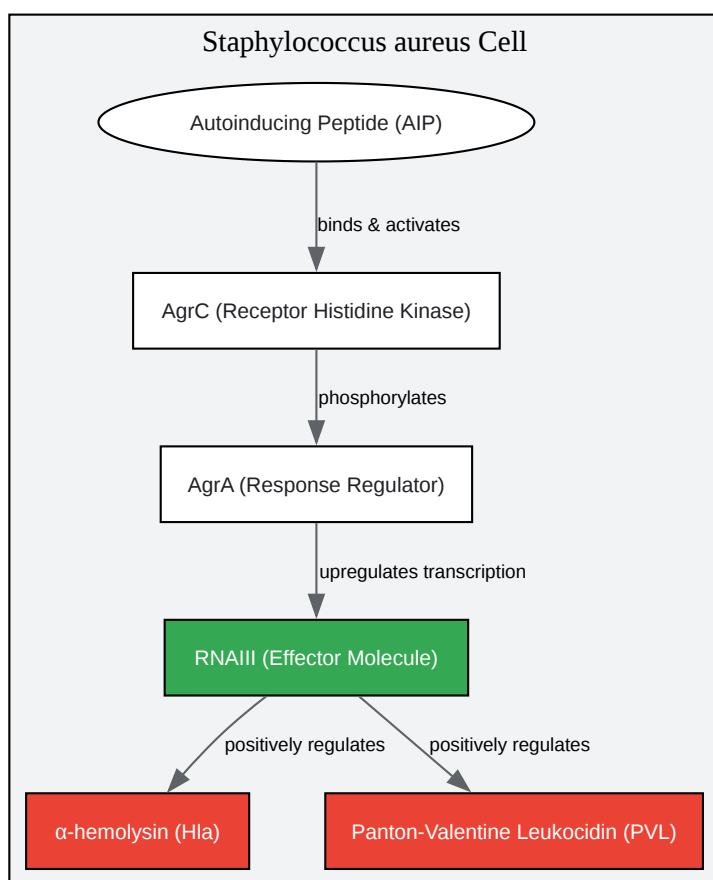
Evolutionary and Dissemination Workflow of *S. aureus* ST93



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Caption: Evolutionary timeline and spread of *S. aureus* ST93.

Simplified Agr Quorum Sensing Pathway and Toxin Regulation

**Note**

Mutations in the agr locus can lead to reduced exotoxin expression, as observed in some ST93 isolates.

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Caption: Regulation of key virulence factors via the Agr system in ST93.

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